molecular formula C11H21NO2 B13613215 Methyl (S)-2-amino-3-cycloheptyl-propionate

Methyl (S)-2-amino-3-cycloheptyl-propionate

Cat. No.: B13613215
M. Wt: 199.29 g/mol
InChI Key: HQSVRLUACRNTAC-JTQLQIEISA-N
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Description

Methyl (2S)-2-amino-3-cycloheptylpropanoate is an organic compound with a unique structure that includes a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-cycloheptylpropanoate typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-cycloheptylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl (2S)-2-amino-3-cycloheptylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-3-cycloheptylpropanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites and modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Methyl (2S)-2-amino-3-phenylpropanoate: Contains a phenyl ring, leading to different chemical properties and reactivity.

Uniqueness

Methyl (2S)-2-amino-3-cycloheptylpropanoate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl (2S)-2-amino-3-cycloheptylpropanoate

InChI

InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1

InChI Key

HQSVRLUACRNTAC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC1CCCCCC1)N

Canonical SMILES

COC(=O)C(CC1CCCCCC1)N

Origin of Product

United States

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